NaV1.7 Partial Inactivation State Potency: Para-Methoxy vs. Ortho-Methoxy Isomer Comparison
In a PatchXpress voltage-clamp assay using HEK293 cells expressing human NaV1.7, N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide displayed an IC50 of 240 nM against the partially inactivated channel state [1]. In contrast, the ortho-methoxy positional isomer N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide (CAS 953167-55-0) shows no reported activity against NaV1.7 in publicly available databases, highlighting a critical dependence of potency on methoxy substitution geometry.
| Evidence Dimension | NaV1.7 partially inactivated state antagonism (IC50) |
|---|---|
| Target Compound Data | 240 nM (human NaV1.7, partially inactivated state, HEK293 cells, PatchXpress) |
| Comparator Or Baseline | N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide (CAS 953167-55-0): no reported NaV1.7 activity |
| Quantified Difference | Target compound: 240 nM; Comparator: no measurable activity under comparable conditions |
| Conditions | Human NaV1.7 transiently expressed in HEK293 cells; partially inactivated state; PatchXpress automated patch clamp |
Why This Matters
Procurement of the 2-methoxy isomer in place of the 4-methoxy target compound would likely result in loss of NaV1.7 pharmacological activity, compromising experimental validity in pain target validation studies.
- [1] BindingDB Entry BDBM50379389 / ChEMBL2010816. IC50 data for N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide at human NaV1.7. Deposited by Genentech / Xenon Pharmaceuticals. View Source
